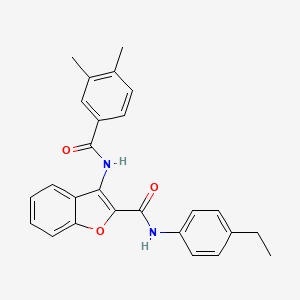

3-(3,4-二甲基苯甲酰胺基)-N-(4-乙基苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

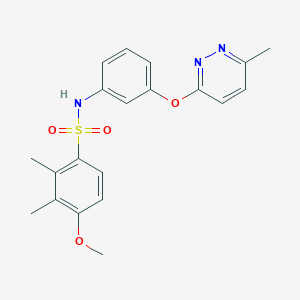

The compound "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" is a benzofuran derivative with potential biological significance. Benzofuran and its derivatives are known for their diverse biological activities and are often explored for their medicinal properties. The compound is structurally related to benzamides and benzofurans, which have been studied for various biological applications, including mitosis inhibition and antimicrobial activities .

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various starting materials and reagents. For instance, N,N-dimethylbenzo[b]furan-2-carbothioamides were prepared from corresponding carboxamides and then cyclometallated with palladium(II), ruthenium(II), and rhodium(III) . Similarly, substituted benzamides have been synthesized using different precursors, such as 4-aminophenazone, to yield compounds with potential biological applications . Although the exact synthesis route for "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" is not detailed in the provided papers, these examples give insight into the possible synthetic strategies that could be employed.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The presence of substituents on the benzofuran ring, such as dimethylbenzamido and ethylphenyl groups, can significantly influence the compound's properties and interactions with biological targets. The cyclometallation of benzofuran derivatives, as seen with N,N-dimethylbenzo[b]furan-2-carbothioamides, indicates the potential for complex formation and the importance of the position of substituents on the ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cyclometallation, as demonstrated by the reaction of N,N-dimethylbenzo[b]furan-2-carbothioamides with different metal centers . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the benzofuran core. The chemical behavior of "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" would likely be affected by the dimethylbenzamido and ethylphenyl groups, potentially leading to selective interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The lipophilicity, electronic activity, and steric hindrance of substituents can affect the compound's solubility, stability, and biological activity . For example, the mitosis inhibition activity of a series of N-(1,1-dimethylpropynyl) benzamide derivatives was found to be related to these properties . The specific properties of "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" would need to be experimentally determined, but its structure suggests it may possess unique solubility and stability characteristics relevant to its biological activity.

科学研究应用

苯并呋喃化合物在药物开发中的应用

苯并呋喃衍生物是一类具有广泛生物活性的重要化合物。这些活性包括抗肿瘤、抗菌、抗氧化和抗病毒特性。苯并呋喃化合物的结构使其在药物开发中具有广泛的潜在应用。例如,新型大环苯并呋喃化合物显示出有希望的抗丙型肝炎病毒活性,表明它们作为丙型肝炎疾病治疗药物的潜力。类似地,苯并呋喃衍生物已被开发并用作抗癌剂,突出了苯并呋喃环在合成用于医疗应用的复杂分子中的多功能性 (苗雨杭等,2019)。

苯并呋喃和超分子化学

与苯并呋喃结构密切相关的苯-1,3,5-三甲酰胺(BTA)在超分子化学中变得越来越重要。它们的简单结构,加上对其自组装行为的详细理解,使 BTA 成为一种多功能的超分子结构模块。应用范围从纳米技术和聚合物加工到生物医学应用,其中 BTA 自组装成一维纳米级棒状结构特别有价值。这展示了苯并呋喃衍生物在创造新材料和药物方面的潜力 (S. Cantekin 等,2012)。

环境存在和毒理学

已经研究了包括可能与指定化合物具有结构相似性的合成阿片类药物在内的新型精神活性物质的存在和潜在环境影响。这些物质通常是已知化合物的衍生物,对药物市场和健康产生显着影响。对这些化合物的监测和评估突显了了解新型合成化合物治疗潜力和相关风险的重要性 (K. Sharma 等,2018)。

属性

IUPAC Name |

3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-4-18-10-13-20(14-11-18)27-26(30)24-23(21-7-5-6-8-22(21)31-24)28-25(29)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENNSKXZVZCPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)